3-Methyl-1-azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
CAS No. |
90203-76-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-4-8-2-3-9(5-7)6-8/h7-8H,2-6H2,1H3 |
InChI Key |
OUKQXOAUNXUAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCN(C1)C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Methyl 1 Azabicyclo 3.2.1 Octane
Direct Synthetic Routes to the 1-Azabicyclo[3.2.1]octane Core
The construction of the fundamental 1-azabicyclo[3.2.1]octane framework, a necessary precursor to its 3-methyl derivative, can be achieved through several classical and modern synthetic organic reactions. These methods often involve the formation of the characteristic five-membered and six-membered rings that constitute the bicyclic system.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful and frequently employed strategy for the synthesis of the 1-azabicyclo[3.2.1]octane core. rsc.org These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond within a suitably functionalized piperidine (B6355638) derivative to construct the second ring. rsc.org
One common approach begins with a substituted piperidine precursor. For the synthesis of the 3-methyl derivative, a 4-substituted piperidine bearing an appropriate side chain for cyclization is a logical starting point. The key transformation often involves the generation of a reactive intermediate, such as a carbocation or a radical, which then attacks another part of the molecule to close the ring. For instance, an N-protected 4-(3-halopropyl)-3-methylpiperidine could undergo an intramolecular N-alkylation to furnish the desired bicyclic system. The choice of the protecting group on the nitrogen atom is crucial for modulating the reactivity and preventing unwanted side reactions.
Another intramolecular strategy involves the cyclization of an N-acyliminium ion. This can be generated from a precursor such as an N-acylated 3-methyl-4-vinylpiperidine. Upon treatment with a Lewis acid, the vinyl group can attack the iminium ion, leading to the formation of the bicyclic skeleton. The stereochemical outcome of such cyclizations can often be influenced by the reaction conditions and the nature of the substituents on the piperidine ring.
A notable example from the literature, while not directly producing the 3-methyl derivative, illustrates the general principle. The intramolecular cyclization of a cyclopentanone (B42830) or cyclopentenone derivative can also lead to the formation of the azabicyclo[3.2.1]octane core. rsc.org For example, α-alkylation of a cyclopentanone followed by a series of transformations can yield a precursor that, upon ring closure, forms the bicyclic system. rsc.org
| Starting Material Type | Key Transformation | Typical Reagents | Product | Reference |
| N-protected 4-(3-halopropyl)-3-methylpiperidine | Intramolecular N-alkylation | Base (e.g., NaH, K2CO3) | 3-Methyl-1-azabicyclo[3.2.1]octane | rsc.org |
| N-acylated 3-methyl-4-vinylpiperidine | N-Acyliminium ion cyclization | Lewis Acid (e.g., BF3·OEt2, TiCl4) | Substituted this compound | rsc.org |
| Substituted Cyclopentanone | Intramolecular cyclization | Various, depending on specific route | 1-Azabicyclo[3.2.1]octane derivative | rsc.org |
Beckmann Rearrangement Protocols
The Beckmann rearrangement offers a classic yet effective method for the ring expansion of cyclic oximes to lactams, which can then be further transformed into the desired azabicyclic systems. rsc.org In the context of 1-azabicyclo[3.2.1]octane synthesis, this typically involves the rearrangement of a bicyclo[2.2.1]heptanone oxime derivative. rsc.orgresearchgate.net
To synthesize the 3-methyl derivative, one would start with a correspondingly substituted bicyclo[2.2.1]heptanone. The oxime of this ketone, upon treatment with an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid, undergoes rearrangement. rsc.orgresearchgate.net The regioselectivity of the rearrangement, which dictates which carbon atom migrates, is crucial and is determined by the stereochemistry of the oxime (syn or anti to the migrating group).
For example, the oxime of a methyl-substituted bicyclo[2.2.1]heptan-2-one could rearrange to a lactam, which is an isomer of the desired 1-azabicyclo[3.2.1]octan-2-one. Subsequent reduction of the lactam with a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the final this compound. It is important to note that the Beckmann rearrangement of strained bicyclic systems can sometimes be accompanied by fragmentation or other rearrangements, leading to a mixture of products. core.ac.uk
| Starting Material | Key Transformation | Reagents | Intermediate Product | Final Product | Reference |
| Methyl-substituted bicyclo[2.2.1]heptan-2-one oxime | Beckmann Rearrangement | H₂SO₄, PPA, TsCl | Methyl-substituted 1-azabicyclo[3.2.1]octan-2-one | This compound | rsc.orgresearchgate.net |
Dieckmann Condensation Strategies
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a valuable method for constructing five- and six-membered rings. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com This strategy can be effectively applied to the synthesis of the 1-azabicyclo[3.2.1]octane core by using a suitably substituted piperidine-dicarboxylate as the starting material. rsc.org
For the synthesis of the 3-methyl derivative, a plausible precursor would be a diethyl or dimethyl ester of N-protected 3-methylpiperidine-2,4-dicarboxylic acid. Upon treatment with a strong base, such as sodium ethoxide or potassium tert-butoxide, the diester undergoes intramolecular condensation to form a bicyclic β-keto ester. rsc.orgorganic-chemistry.orgmychemblog.com The subsequent hydrolysis and decarboxylation of the keto-ester group would yield a ketone, which can then be reduced to the target this compound. The success of the Dieckmann condensation is often dependent on the ability to form a stable enolate of the product β-keto ester. mychemblog.com
| Starting Material | Key Transformation | Base | Intermediate Product | Yield | Reference |
| Diethyl N-protected 3-methylpiperidine-2,4-dicarboxylate | Dieckmann Condensation | NaOEt, KOtBu | N-protected 3-methyl-1-azabicyclo[3.2.1]octan-4-one-2-carboxylate | Good | rsc.orgorganic-chemistry.org |
Enantioselective and Stereocontrolled Synthesis
The development of enantioselective and stereocontrolled methods for the synthesis of 1-azabicyclo[3.2.1]octane derivatives is of paramount importance, given the chiral nature of many biologically active molecules containing this scaffold.
Chiral Synthesis of Azabicyclo[3.2.1]octane Derivatives
The synthesis of enantiomerically pure this compound can be achieved by employing starting materials from the chiral pool or by utilizing chiral auxiliaries to direct the stereochemical outcome of key reactions. pwr.edu.pl
A chiral pool approach would involve starting with an enantiomerically pure precursor that already contains the desired stereocenters. For example, a derivative of a naturally occurring amino acid or a carbohydrate could be elaborated into a suitable acyclic or heterocyclic precursor for one of the cyclization strategies mentioned above. This approach ensures the transfer of chirality from the starting material to the final product.
Alternatively, a chiral auxiliary can be attached to the starting material to control the stereoselectivity of a key bond-forming reaction. After the desired stereochemistry is established, the auxiliary can be removed. For instance, in an intramolecular cyclization, a chiral group attached to the nitrogen atom could influence the facial selectivity of the ring closure.
A notable approach for the synthesis of chiral 3-alkyl-3-azabicyclo[3.2.1]octane derivatives involves a one-pot deprotection-alkylation procedure starting from key stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, where chirality is conferred using (R)-1-phenylethylamine. acs.org
Desymmetrization Processes for Azabicyclic Scaffolds
Desymmetrization of a prochiral or meso starting material is a powerful strategy for the enantioselective synthesis of complex molecules. buchler-gmbh.com In the context of the 1-azabicyclo[3.2.1]octane system, this often involves the desymmetrization of a symmetrical tropinone (B130398) derivative or a related bicyclic compound. epfl.chresearchgate.net
For instance, a prochiral tropinone derivative could be subjected to an enantioselective reduction of the ketone, catalyzed by a chiral catalyst, to yield a chiral alcohol. This alcohol could then be further manipulated to introduce the methyl group at the 3-position.
Another desymmetrization strategy involves the enantioselective opening of a meso-epoxide. A symmetrical bicyclic alkene can be converted to a meso-epoxide, which is then opened with a nucleophile in the presence of a chiral catalyst. This reaction can set multiple stereocenters in a single step with high enantioselectivity. While not directly applied to this compound, this methodology has been successfully used for related azabicyclic systems.
Enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by reaction with an electrophile, is another well-established desymmetrization method that has been used in the synthesis of tropane (B1204802) alkaloids. acs.org This approach could potentially be adapted for the introduction of a methyl group at a specific position.
| Strategy | Starting Material | Key Transformation | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
| Enantioselective Reduction | Prochiral tropinone derivative | Ketone reduction | Chiral borane (B79455) reagents, chiral metal catalysts | High | epfl.ch |
| Enantioselective Epoxide Opening | Meso-epoxide of a bicyclic alkene | Nucleophilic ring opening | Chiral Lewis acids, chiral salen complexes | Often >90% | researchgate.net |
| Enantioselective Deprotonation | Tropinone | Aldol reaction | Chiral lithium amides | High | acs.org |
Brønsted Acid-Catalyzed Cycloaddition Reactions
Brønsted acid catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations, including cycloaddition reactions for the construction of complex molecular architectures. In the context of azabicyclo[3.2.1]octane synthesis, Brønsted acids can facilitate key bond-forming events, leading to the desired bicyclic core.
One notable application involves the Brønsted acid-catalyzed [5+2] cycloaddition of 6-substituted TpMo(CO)2(η-2,3,4-pyridinyl) scaffolds with alkenes. nih.govnih.gov This method provides a regio- and stereocontrolled route to functionalized azabicyclo[3.2.1]octenes. nih.govnih.gov The reaction exhibits excellent exo-selectivity and proceeds with complete retention of enantiomeric purity when chiral, non-racemic scaffolds are used. nih.govnih.gov The substituent at the C-6 position of the pyridinyl scaffold plays a crucial role in influencing the reactivity and directing the outcome of the subsequent demetalation step. nih.govnih.gov
While specific examples detailing the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the general applicability of Brønsted acid-catalyzed cycloadditions for constructing the core azabicyclo[3.2.1]octane skeleton suggests its potential for adaptation to synthesize methylated derivatives. mdpi.com
Advanced Synthetic Transformations for Azabicyclo[3.2.1]octane Scaffold Construction
The development of novel synthetic methods has significantly advanced the ability to construct the azabicyclo[3.2.1]octane ring system with high levels of control over stereochemistry and substitution patterns. These advanced transformations offer efficient pathways to this important structural motif.
Intramolecular [3+2] cycloaddition of nonstabilized azomethine ylides represents a key strategy for creating the challenging vicinal quaternary and tertiary stereocenters found in some bridged bicyclic systems. researchgate.net This approach has been successfully applied in the synthesis of various alkaloids. researchgate.net The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a convergent and stereocontrolled method for synthesizing pyrrolidine (B122466) and proline scaffolds, which can be precursors to or part of the azabicyclo[3.2.1]octane system. researchgate.net For instance, the reaction of cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple has been developed to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, a related bicyclic system. nih.gov
Organometallic scaffolds have proven to be versatile platforms for constructing complex heterocyclic structures. nih.govnih.gov Specifically, molybdenum-based organometallic enantiomeric scaffolds have been instrumental in the development of [5+2] cycloaddition reactions to access oxa- and azabicyclo[3.2.1]octenes. nih.govnih.govacs.org The use of 6-substituted TpMo(CO)2(η-2,3,4-pyridinyl) scaffolds in Brønsted acid-catalyzed [5+2] cycloadditions with alkenes allows for the efficient and highly controlled synthesis of functionalized azabicyclo[3.2.1]octenes. nih.govnih.gov A key advantage of this methodology is the ability to achieve high enantiopurity in the final products when starting from chiral, non-racemic scaffolds. nih.govnih.gov The reaction proceeds with excellent exo-selectivity and allows for the installation of multiple stereocenters in a single step with precise control over regio- and stereochemistry. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Features |
| 6-Substituted TpMo(CO)2(η-2,3,4-pyridinyl) scaffold | Electron-deficient alkene | Brønsted acid | Functionalized azabicyclo[3.2.1]octene | High enantiopurity, excellent exo-selectivity, regio- and stereocontrolled |
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cyclization reactions has provided powerful routes to various heterocyclic systems, including the azabicyclo[3.2.1]octane core. rsc.orgacs.org These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds under mild conditions with high functional group tolerance. bohrium.comnih.gov
One strategy involves the intramolecular cyclization of appropriately functionalized precursors. For example, palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative has been used to construct a 2-azabicyclo[3.2.1]octan-3-one, which serves as a versatile intermediate. rsc.orgresearchgate.net Another approach is the palladium(II)-catalyzed intramolecular cyclization of N-acyl-N-tosylhydrazines, which ultimately furnishes the azabicyclo[3.2.1]octane core after a series of transformations. rsc.org
Furthermore, palladium-catalyzed cascade reactions have been developed for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. bohrium.com This method features an aminopalladation-triggered Heck-type reaction and demonstrates good functional group tolerance and scalability. bohrium.com While not directly forming the 1-azabicyclo[3.2.1]octane system, these examples highlight the power of palladium catalysis in constructing related bridged bicyclic structures.
| Starting Material | Catalyst System | Product | Reaction Type |
| Hydrazine derivative | Palladium catalyst | 2-Azabicyclo[3.2.1]octan-3-one | Intramolecular Cyclization |
| N-acyl-N-tosylhydrazine | Palladium(II) catalyst | Azabicyclo[3.2.1]octane core | Intramolecular Cyclization |
| N-(cyclopent-3-en-1-yl)propiolamides | Pd(II)/Chiral phosphoramidite (B1245037) ligand | Indole-fused bicyclo[3.2.1]octanes | Aminopalladation-Heck cascade |
The Mitsunobu reaction is a versatile tool for the stereospecific conversion of alcohols to a variety of functional groups, including amines, via an SN2-type mechanism. nih.gov This reaction has been ingeniously applied in rearrangement strategies to construct the 2-azabicyclo[3.2.1]octane skeleton from 2-azabicyclo[2.2.1]heptane derivatives. rsc.org
The process involves the activation of a primary alcohol in the starting material under Mitsunobu conditions, followed by an intramolecular nucleophilic attack by the nitrogen atom. rsc.org This leads to the formation of a strained aziridinium (B1262131) intermediate. Subsequent regioselective ring-opening of this intermediate by a nucleophile at the more substituted carbon atom results in the formation of the desired 2-azabicyclo[3.2.1]octane system with an inversion of configuration. rsc.org This rearrangement provides a novel entry to this bicyclic framework, showcasing the synthetic utility of the Mitsunobu reaction beyond simple functional group interconversions.
The Schmidt reaction traditionally involves the reaction of hydrazoic acid with a carbonyl compound, typically a ketone, in the presence of a strong acid to yield an amide or lactam. Variations of this reaction have been explored to expand its synthetic utility. researchgate.net
In the context of azabicyclo[3.2.1]octane synthesis, while direct applications for the formation of the 3-methyl derivative are not explicitly detailed, the Schmidt reaction and its variations are relevant for the synthesis of nitrogen-containing heterocyclic systems. For example, reacting ketones with trimethylsilyl (B98337) azide (B81097) (TMSN3) in the presence of a triflic acid promoter in hexafluoroisopropanol (HFIP) has been shown to favor the formation of tetrazoles over the expected amides or lactams. researchgate.net The reaction proceeds through a nitrilium ion intermediate, which can be trapped by hydrazoic acid to form the tetrazole. researchgate.net This highlights how modifications to the Schmidt reaction conditions can lead to diverse heterocyclic products, which could potentially be adapted for the synthesis of precursors to the azabicyclo[3.2.1]octane core.
Enzymatic Hydrolysis for Chiral Precursors
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. For complex structures like this compound, obtaining chiral precursors is a critical step. Enzymatic hydrolysis represents a powerful and green strategy for the kinetic resolution of racemic mixtures or the asymmetric desymmetrization of meso compounds, yielding valuable chiral building blocks. uniovi.esresearchgate.net Lipases and esterases are the most commonly employed enzymes for these transformations due to their broad substrate tolerance, high stereoselectivity, and mild reaction conditions. uniovi.es
A prevalent strategy involves the enantioselective hydrolysis of a racemic ester. In this approach, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomer of the ester unreacted. This process allows for the separation of the resulting alcohol and the unreacted ester, both of which are obtained in high enantiomeric purity. For instance, the hydrolytic resolution of racemic acetates using enzymes like Pig Liver Esterase (PLE) can effectively separate enantiomers, yielding a chiral alcohol and the corresponding acetate (B1210297) with enantiomeric excesses often exceeding 99%. researchgate.net
Another powerful enzymatic approach is the desymmetrization of meso-diacetates. In this case, a prochiral molecule with two identical ester groups is selectively hydrolyzed by an enzyme at one of the two enantiotopic sites. This results in the formation of a single enantiomer of a chiral monoacetate. uniovi.es This method is highly efficient as it can theoretically yield 100% of the desired chiral product from the meso substrate. A notable example is the hydrolysis of a meso-diacetate precursor catalyzed by Porcine Pancreatic Lipase (PPL) in a phosphate (B84403) buffer, which produced the desired chiral monoacetate in high yield (84%) and excellent enantioselectivity (>95% ee). uniovi.es
The lipase-catalyzed enantioselective ring-opening of racemic lactams is another effective method for generating chiral precursors for azabicyclic structures. researchgate.net This technique provides access to enantiomerically pure amino esters, which are versatile intermediates for the synthesis of more complex nitrogen-containing bicyclic systems.
The table below summarizes representative findings in the enzymatic hydrolysis for preparing chiral precursors for related azabicyclic scaffolds.
| Enzyme | Substrate | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Porcine Pancreatic Lipase (PPL) | meso-diacetate precursor | [(1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methyl acetate | 84 | >95 | uniovi.es |
| Pig Liver Esterase (PLE) | Racemic exo-acetate of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-2-ol | (-)-alcohol and (+)-acetate | 45 (alcohol), 43 (acetate) | >99 | researchgate.net |
| Lipase | Racemic exo-norbornene β-lactam | Enantiopure azabicyclic exo β-amino acid | N/A | N/A | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methyl 1 Azabicyclo 3.2.1 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Methyl-1-azabicyclo[3.2.1]octane and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to assign proton and carbon signals and to establish the compound's conformation.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of azabicyclo[3.2.1]octane derivatives provide essential information about the chemical environment of each nucleus. In many derivatives, the bicyclic system adopts a chair-envelope conformation. For instance, in several 3-methyl-3-azabicyclo[3.2.1]octan-8-ol epimers, the N-CH₃ group is found in an equatorial position, which influences the chemical shifts of neighboring protons and carbons. researchgate.netresearchgate.net
The chemical shifts are sensitive to the substituents on the bicyclic frame. For example, the presence of a hydroxyl or an ester group at the 8-position significantly alters the spectral data. researchgate.netresearchgate.net The assignment of these signals is often confirmed through more advanced NMR techniques.
Below are representative, though not exhaustive, chemical shift ranges for the core structure of substituted this compound systems. Actual values can vary significantly based on the specific derivative and solvent used.
¹H NMR Representative Chemical Shifts
| Protons | Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 2.1 - 2.4 |
| Bridgehead H | 2.8 - 3.5 |
¹³C NMR Representative Chemical Shifts
| Carbons | Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 35 - 45 |
| Bridgehead C | 55 - 65 |
Two-Dimensional NMR Techniques (e.g., NOESY, gHSQC, TOCSY) for Proton and Carbon Assignment
To unambiguously assign all proton and carbon resonances, a suite of two-dimensional NMR experiments is utilized. researchgate.net
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. researchgate.netwikipedia.orgdiva-portal.org It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. wikipedia.orgnih.gov This is particularly useful for identifying the complete network of protons in each ring of the bicyclic system. researchgate.netnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. researchgate.netwikipedia.org This information is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the methyl group and other substituents on the bicyclic frame. researchgate.net For example, NOESY experiments have been used to confirm the equatorial position of the N-CH₃ group in certain derivatives. researchgate.net
These 2D NMR techniques, when used in combination, allow for a complete and detailed assignment of the molecular structure in solution. researchgate.netwikipedia.orgu-tokyo.ac.jp
Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. In the context of this compound derivatives, IR spectroscopy provides key information about the vibrations of the bicyclic framework and any attached functional groups. researchgate.netresearchgate.net
The IR spectra of these compounds are characterized by specific absorption bands. For example, C-H stretching vibrations of the alkane structure are typically observed in the 2850-3000 cm⁻¹ region. The presence of a tertiary amine, a key feature of the azabicyclo[3.2.1]octane core, also gives rise to characteristic C-N stretching bands.
If the molecule is functionalized, for instance with a hydroxyl (-OH) or carbonyl (C=O) group, distinct and strong absorption bands will be present. researchgate.net
An O-H stretch from an alcohol group typically appears as a broad band in the 3200-3600 cm⁻¹ region. researchgate.net
A C=O stretch from a ketone or ester functional group would be expected in the 1650-1750 cm⁻¹ range.
The precise positions of these bands can offer insights into molecular structure, such as the presence of hydrogen bonding. researchgate.net For example, studies on hydroxylated derivatives have used IR spectroscopy to deduce intermolecular associations. researchgate.netresearchgate.net
Typical IR Absorption Bands for Functionalized this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Alkane C-H | Stretch | 2850 - 3000 |
| Tertiary Amine C-N | Stretch | 1000 - 1250 |
| Hydroxyl O-H | Stretch (H-bonded) | 3200 - 3600 (broad) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. uni-saarland.de
For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The high-resolution mass spectrum (HRMS) can confirm the precise molecular formula. rsc.org
Electron ionization (EI) is a common technique used in mass spectrometry that often leads to extensive fragmentation of the molecule. The fragmentation of the 8-azabicyclo[3.2.1]octane skeleton follows characteristic pathways. The fragmentation is influenced by the stability of the resulting carbocations and radical species. uni-saarland.denasa.gov The presence of the nitrogen atom plays a significant role in directing the fragmentation pathways, often leading to cleavage of the C-C bonds adjacent to the nitrogen.
Key fragmentation pathways for the azabicyclo[3.2.1]octane core can involve the loss of small neutral molecules like ethylene (B1197577) or propylene, as well as radical fragments. The specific fragmentation pattern, including the relative abundance of different fragment ions, serves as a molecular fingerprint. For instance, the base peak in the mass spectrum of octane (B31449) is often the [C₃H₇]⁺ ion at m/z 43, a common fragment for alkanes. docbrown.info While the fragmentation of this specific bicyclic amine will be more complex, similar principles of cation stability apply.
X-ray Diffraction Crystallography for Solid-State Molecular Structure
Crystallographic studies on related azabicyclo[3.2.1]octane derivatives have confirmed the chair-envelope conformation of the bicyclic system. researchgate.netresearchgate.net These studies provide precise atomic coordinates, allowing for the detailed analysis of the molecular geometry. For example, X-ray data has revealed the equatorial positioning of certain substituents on the piperidine (B6355638) ring of the bicyclic system. researchgate.net
Furthermore, X-ray crystallography can elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding. researchgate.netiucr.org In the case of hydroxylated derivatives, for instance, O-H···N intermolecular hydrogen bonds have been identified, which stabilize the crystal structure. researchgate.net This information is complementary to the solution-state data obtained from NMR and the gas-phase information from mass spectrometry, providing a complete picture of the molecule's structure.
Stereochemistry, Conformational Analysis, and Chirality of 3 Methyl 1 Azabicyclo 3.2.1 Octane
Conformational Preferences of the Azabicyclic Ring System
The 3-Methyl-1-azabicyclo[3.2.1]octane molecule is not a rigid structure; it can adopt several different shapes, or conformations, in space. The stability of these conformations is a delicate balance of various factors, including the puckering of its constituent rings and the spatial arrangement of its methyl group.
The 1-azabicyclo[3.2.1]octane ring system, the core of our subject molecule, is composed of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring fused together. Research has shown that this bicyclic system predominantly adopts a chair-envelope conformation. researchgate.netcsic.es In this arrangement, the larger piperidine ring assumes a "chair" shape, which is known to be a particularly stable conformation for six-membered rings, minimizing both angle and torsional strain. unicamp.br Simultaneously, the pyrrolidine ring takes on an "envelope" conformation, where four of its atoms are in a plane, and the fifth is puckered out of the plane. researchgate.net
Studies on related compounds, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, have confirmed through 1H and 13C NMR spectroscopy and ab initio calculations that the chair-envelope conformation is the preferred arrangement in solution. researchgate.net The piperidine ring in these systems can exhibit distortions, such as being flattened at the nitrogen atom (N3) or puckered at the bridging carbon (C8), depending on the substitution pattern. csic.esresearchgate.net
| Ring | Predominant Conformation | Key Characteristics |
|---|---|---|
| Piperidine | Chair | Minimizes angle and torsional strain. Can be flattened or puckered depending on substituents. |
| Pyrrolidine | Envelope | Four atoms are coplanar, with the fifth atom out of the plane. |
The position and orientation of substituents on the azabicyclic ring can significantly influence its conformational preferences. In the case of this compound, the methyl group on the nitrogen atom plays a crucial role. Studies on analogous N-methylated azabicyclic systems have shown that the N-methyl group predominantly occupies an equatorial position with respect to the piperidine ring. researchgate.netresearchgate.net This equatorial preference minimizes steric interactions with other parts of the molecule, leading to a more stable conformation.
Nitrogen Inversion and N-Invertomer Stereochemistry
The nitrogen atom in the this compound ring is a stereocenter, meaning it can exist in two different spatial arrangements, known as invertomers. This phenomenon arises from the rapid inversion of the nitrogen atom's lone pair of electrons, which can be either axial or equatorial with respect to the piperidine ring. The relative stability of these N-invertomers can influence the molecule's reactivity and its interactions with biological targets. academie-sciences.fr
In related tropane (B1204802) and granatane systems, the distribution of N-alkyl invertomers has been studied in various solvents. academie-sciences.fr While some studies in nonpolar solvents suggested a preference for the axial orientation of the N-substituent, others in more polar environments indicated a preference for the equatorial invertomer. academie-sciences.fr For instance, the equatorial-to-axial invertomer ratio for deuterotropinone deuterochloride in D2O was determined to be 4.2. academie-sciences.fr The energy barrier for nitrogen inversion can be significant in bicyclic systems, with values as high as 46 kJ/mol observed in tropanone. researchgate.net
Absolute Configuration Determination and Assignment
Determining the absolute configuration, or the precise three-dimensional arrangement of atoms, of a chiral molecule like this compound is crucial for understanding its biological activity. bohrium.comresearchgate.net Several methods are employed for this purpose, with X-ray crystallography being a definitive technique for molecules that can be crystallized. wikipedia.orgpurechemistry.org This method provides a detailed map of the electron density within the crystal, allowing for the unambiguous assignment of the R or S configuration at each chiral center. wikipedia.org
For molecules in solution, spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. purechemistry.orgnih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, and by comparing the experimental spectrum to that predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be determined. nih.govnih.gov NMR methods, often involving the use of chiral derivatizing agents, can also be used to establish the relative and, subsequently, the absolute configuration of chiral molecules. researchgate.net
Diastereoselective and Enantioselective Control in Synthesis
The synthesis of this compound and its derivatives with specific stereochemistry is a significant challenge in organic chemistry. Diastereoselective and enantioselective strategies are employed to control the formation of the desired stereoisomers.
Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can be achieved through various methods, such as the aza-Prins cyclization, which has been used to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a highly diastereoselective manner. nih.gov Intramolecular nitrone cycloaddition reactions have also proven effective in the diastereoselective synthesis of bicyclo[3.2.1]octane scaffolds. rsc.org
Enantioselective synthesis focuses on producing a single enantiomer. This is often accomplished using chiral catalysts or auxiliaries. For example, copper-catalyzed enantioselective alkene carboamination has been developed for the synthesis of chiral 6-azabicyclo[3.2.1]octanes. nih.gov Another approach involves the enantioselective deprotonation of a prochiral starting material using a chiral lithium amide base, which has been successfully applied to the synthesis of tropane alkaloids. ehu.es The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a key step in the total synthesis of many biologically active natural products. bohrium.comehu.es
| Strategy | Description | Example Reaction |
|---|---|---|
| Diastereoselective Synthesis | Preferential formation of one diastereomer over others. | Aza-Prins cyclization, Intramolecular nitrone cycloaddition |
| Enantioselective Synthesis | Preferential formation of one enantiomer over the other. | Copper-catalyzed enantioselective alkene carboamination, Chiral lithium amide promoted deprotonation |
Computational and Theoretical Investigations of 3 Methyl 1 Azabicyclo 3.2.1 Octane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For bicyclic systems like 3-methyl-1-azabicyclo[3.2.1]octane, DFT can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be analyzed. cp2k.org This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT calculations have been employed to investigate the geometry and electronic transitions of metal complexes containing the azabicyclo[3.2.1]octane framework. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Optical Rotation)
A significant application of DFT is the prediction of spectroscopic parameters. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to simulate NMR and IR spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net DFT methods, such as B3LYP with a 6-31G* basis set, have been shown to provide satisfactory results for predicting NMR properties of related bicyclic compounds. nih.gov
For chiral molecules, DFT can predict the specific optical rotation. nih.gov This is a challenging property to calculate accurately, especially for flexible molecules, as it requires sampling over many different accessible conformations. rsc.org Nevertheless, DFT has been shown to be more accurate than Hartree-Fock methods for predicting optical rotation in similar bicyclic systems. nih.gov The GIAO/DFT approach is a common method used for calculating NMR chemical shifts. researchgate.netresearchgate.net
Conformational Energy Landscape Exploration
Molecules with flexible parts can exist in multiple conformations. DFT calculations can be used to explore the conformational energy landscape, identifying the relative energies of different conformers and the energy barriers between them. mdpi.com For the this compound system, this involves determining the preferred orientation of the methyl group and the puckering of the bicyclic rings. Studies on similar azabicyclo[3.2.1]octane derivatives have shown that the bicyclic system often adopts a chair-envelope conformation. researchgate.net Density-corrected DFT (DC-DFT) has been shown to reduce errors in conformational energies, particularly in systems with changing π-electron conjugation. ohio-state.edu
Ab initio Quantum Mechanical Calculations (e.g., Hartree-Fock, RHF)
Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. The Hartree-Fock (HF) method, in its restricted (RHF) and unrestricted (UHF) forms, is a fundamental ab initio approach. vixra.org
While DFT has largely superseded HF for many applications due to its better inclusion of electron correlation effects for a similar computational cost, HF calculations are still valuable. vixra.org They have been used in conjunction with DFT to study various molecular properties. nih.gov For instance, both DFT and HF methods have been applied to investigate the conformational preferences and calculate spectroscopic parameters of related bicyclic structures. researchgate.net However, for properties like optical rotation, HF/SCF methods have been found to be less accurate than DFT. nih.gov
Molecular Mechanics (MMX) and Molecular Dynamics Simulations
Molecular mechanics (MM) methods use classical physics to model the potential energy of a system of atoms. mdpi.com These methods are computationally less expensive than quantum mechanical calculations, allowing for the study of larger systems and longer timescales. kobv.de
Molecular dynamics (MD) simulations use molecular mechanics force fields to simulate the movement of atoms over time. nih.gov This provides insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment. mdpi.com Hybrid methods that combine a neural network potential (NNP) for a specific region of interest with molecular mechanics (MM) for the rest of the system (NNP/MM) have been developed to increase the accuracy of simulations while maintaining efficiency. researchgate.net For complex systems, MD simulations can help identify potential binding sites and allosteric sites on proteins. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are invaluable for studying chemical reactions. They can be used to map out the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and transition states.
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Remain Largely Unexplored
Despite its structural relationship to a class of pharmacologically significant molecules, specific Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on this compound are not extensively available in publicly accessible scientific literature.
QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new molecules and optimizing lead compounds. However, the application of these methods to this compound has not been a prominent subject of published research.
The majority of computational and theoretical investigations on the azabicyclo[3.2.1]octane scaffold have centered on the isomeric 8-azabicyclo[3.2.1]octane core, also known as the tropane (B1204802) skeleton. This framework is a key structural component in numerous bioactive natural products and synthetic molecules. Consequently, a significant body of research, including detailed QSAR studies, has been dedicated to understanding the structure-activity relationships of these 8-aza analogs. These studies have been crucial in the development of compounds targeting a variety of biological systems, including dopamine (B1211576) transporters, serotonin (B10506) transporters, and muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.net
For instance, QSAR and comparative molecular field analysis (CoMFA) have been employed to elucidate the steric and electrostatic factors that govern the binding affinity of 3β-substituted phenyltropane derivatives to the dopamine transporter. nih.gov Similarly, extensive structure-activity relationship studies have been conducted on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives to explore their effects on monoamine transporters. researchgate.net More recent research has also focused on QSAR models for pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammation. nih.govacs.orgresearcher.lifebenthamdirect.comeurekaselect.com
It is critical to emphasize that the structural difference between the 1-aza and 8-aza isomers—specifically the position of the nitrogen atom within the bicyclic system—is fundamental. This variation significantly influences the three-dimensional shape, electronic properties, and potential intermolecular interactions of the molecule. Therefore, the findings from QSAR studies on 8-azabicyclo[3.2.1]octane derivatives cannot be directly extrapolated to predict the biological activity of this compound.
The absence of specific QSAR data for this compound suggests a gap in the current body of medicinal chemistry research. Future computational studies are warranted to explore the structural features of this particular isomer that may influence its biological activity and to differentiate its pharmacological potential from that of its more extensively studied 8-aza counterparts. Such investigations would be invaluable in uncovering novel therapeutic applications for this and related 1-azabicyclo[3.2.1]octane derivatives.
Chemical Reactivity and Transformations of 3 Methyl 1 Azabicyclo 3.2.1 Octane and Its Derivatives
Electrophilic Reactivity of the Nitrogen Atom
The nitrogen atom in the 3-Methyl-1-azabicyclo[3.2.1]octane framework is a key center for electrophilic reactions. As a tertiary amine integrated into a rigid bicyclic system, its lone pair of electrons is available for reaction with various electrophiles.
A primary manifestation of this reactivity is the formation of quaternary ammonium (B1175870) salts. This occurs when the nitrogen atom attacks an electrophilic carbon, such as in an alkyl halide. This process is fundamental in modifying the electronic and steric properties of the molecule, and can be used to introduce a wide array of substituents. For instance, the nitrogen can react with electrophiles to form salts that may enhance the compound's biological activity or solubility. vulcanchem.com
The reactivity of the nitrogen atom is also central to its role as a scaffold in medicinal chemistry. The azabicyclo[3.2.1]octane core's rigidity, combined with the nucleophilicity of the nitrogen, allows for its use as a foundational structure for building more complex molecules, such as ligands for σ-receptors or dopamine (B1211576) reuptake inhibitors. The nitrogen atom can also participate in coordination with metal ions, a property that can be exploited to modulate biological activity. vulcanchem.comacs.org
Oxidation and Reduction Reactions of the Bicyclic System
Oxidation Reactions: The nitrogen atom within the bicyclic structure is susceptible to oxidation. evitachem.com This can lead to the formation of N-oxides, which can serve as intermediates for further chemical modifications or to enhance the biological activity of the parent compound. evitachem.com The bicyclic system itself can be oxidized using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. For example, the oxidation of a hydroxymethyl group attached to the bicyclic frame to a carboxylic acid has been achieved using Jones reagent (CrO₃/H₂SO₄) or milder conditions with Ruthenium-catalyzed oxidation (RuCl₃/NaIO₄). Furthermore, stable bicyclic nitroxyl (B88944) radicals, derivatives of the related 6,8-diazabicyclo[3.2.1]octane system, can be formed through oxidation of a cyclic N-hydroxy group with lead dioxide. mdpi.com These nitroxides have applications as catalysts in oxidation reactions. mdpi.com
Reduction Reactions: Reduction reactions are also a key feature of the chemistry of this bicyclic system. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) can be employed. For example, a bicyclic lactam intermediate can be reduced with LiAlH₄ to yield a secondary amine, which then undergoes spontaneous cyclization to form the 8-azabicyclo[3.2.1]octane core. In another instance, the reduction of 3-cyano-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene with sodium borohydride in methanol (B129727) and pyridine (B92270) leads to the corresponding reduced bicyclic amine. google.com
Substitution Reactions and Functional Group Interconversions
Substitution reactions and functional group interconversions (FGI) are fundamental strategies for modifying the this compound scaffold and its derivatives, enabling the synthesis of a diverse range of analogues. ub.edu
Nucleophilic substitution is a common transformation, often involving the displacement of a leaving group on the bicyclic ring by a nucleophile. ub.edu For instance, a hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (mesylate or tosylate), which can then be displaced by various nucleophiles. vanderbilt.edu The Finkelstein reaction, using a sodium halide in acetone, can convert sulfonate esters or other halides into different halides. vanderbilt.edu
Functional group interconversions are crucial for introducing or modifying functional groups at various positions of the bicyclic system. imperial.ac.uk For example, a carboxylic acid group can be introduced through the oxidation of a primary alcohol. This carboxylic acid can then be further functionalized, for instance, by converting it to an ester or an amide. The methyl ester of exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid serves as a precursor for further functionalization. Similarly, nitriles can be introduced and subsequently reduced to primary amines using reagents like LiAlH₄ or catalytic hydrogenation. vanderbilt.edu The conversion of alcohols to halides can be achieved with reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu
These substitution and FGI reactions are essential for structure-activity relationship (SAR) studies, allowing chemists to systematically modify the molecule to optimize its biological properties. nih.gov
Ring Expansion and Rearrangement Reactions (e.g., Wagner-Meerwein, Cope)
The rigid, strained nature of the bicyclo[3.2.1]octane framework makes it susceptible to various rearrangement reactions, which can lead to the formation of new and often complex ring systems. These transformations are powerful tools for skeletal diversification.
One notable rearrangement is the expansion of a related bicyclo[2.2.1]heptane (norbornane) system to form the azabicyclo[3.2.1]octane core. This can be achieved through reactions like the Beckmann rearrangement or rearrangements involving norbornadiene. rsc.org For instance, substituted norbornadienes can react with toluenesulfonyl azide (B81097) to undergo a cycloaddition/rearrangement sequence, yielding the 2-azabicyclo[3.2.1]octadiene system as a single regioisomer. nih.gov This unsaturated system can then be reduced to the corresponding 2-azabicyclo[3.2.1]octane. nih.gov
Aminyl radicals derived from azanorbornane systems have been shown to undergo a regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. unirioja.esacs.org This radical ring expansion is influenced by the rigidity of the starting bicyclic skeleton. unirioja.es The presence of a methyl group at the C4 position of the starting azanorbornane was found to favor the rearrangement, leading to a higher yield of the expanded product. acs.org
Carbocation-mediated rearrangements, such as the Wagner-Meerwein shift, are also relevant. masterorganicchemistry.com The formation of a carbocation adjacent to a strained ring can trigger the migration of a carbon-carbon bond, leading to ring expansion. masterorganicchemistry.com While not a direct rearrangement of the this compound core itself in the provided sources, these principles are fundamental to understanding the potential skeletal transformations of related bicyclic systems. masterorganicchemistry.com The Cope rearrangement, a -sigmatropic shift, is another important reaction in organic synthesis, and in the context of azabicyclic systems, an aza-Cope-Mannich rearrangement has been used to construct the 2-azabicyclo[3.2.1]octane core. rsc.org
Regioselective and Stereoselective Functionalization Strategies
Achieving regioselectivity and stereoselectivity in the functionalization of the this compound scaffold is critical for synthesizing specific isomers with desired biological activities. The inherent three-dimensional structure of the bicyclic system often dictates the stereochemical outcome of reactions.
One strategy involves the use of metal-catalyzed reactions. For example, a Brønsted acid-catalyzed [5+2] cycloaddition reaction of η3-pyridinylmolybdenum scaffolds with electron-deficient alkenes provides a regio- and stereocontrolled synthesis of functionalized azabicyclo[3.2.1]octenes. nih.gov This method allows for the creation of four stereocenters in a single step with high control over the product's stereochemistry. nih.gov Subsequent demetalation offers opportunities for further regioselective and stereoselective functionalization. nih.gov
Another approach is the use of intramolecular reactions where the connectivity of the starting material predetermines the regiochemistry of the cyclization. For instance, the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the resulting tricyclic intermediate can produce enantiopure bicyclo[3.2.1]octane systems. mdpi.com The addition of nucleophiles like methanol to a cyclopropyl (B3062369) ketone moiety in a related system occurs in a regio- and stereoselective manner to afford a functionalized bicyclo[3.2.1]oct-1-ene system. mdpi.com
Furthermore, copper-catalyzed intramolecular carboamination of N-alkylsulfonyl-2-aryl-4-pentenylamines can lead to the enantioselective formation of substituted 6-azabicyclo[3.2.1]octanes. nih.gov The stereochemistry of substituents on the bicyclic ring can also be controlled. For example, in the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters, samarium iodide reduction of the Stille coupling products can produce different diastereomers of the 2-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane. nih.gov
Formation of Chemical Salts and Derivatives for Research Applications
The ability to form various salts and derivatives is a crucial aspect of the chemistry of this compound, facilitating its use in research and development.
The basic nitrogen atom readily reacts with acids to form ammonium salts. This is a common strategy to improve the aqueous solubility and crystallinity of the compound, which is often beneficial for purification, handling, and formulation. For example, reaction with hydrochloric acid or sulfuric acid can be used to produce the corresponding salt. google.com
A wide range of derivatives can be synthesized to probe structure-activity relationships (SAR). For instance, constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors resulted in a significant increase in potency. acs.org Further derivatization of this scaffold, such as introducing an ethoxymethyl side chain on a pyrazine (B50134) ring, led to an optimized compound with a good balance of lipophilicity and activity. acs.org
The synthesis of oxime ester derivatives from 3-azabicyclo[3.3.1]nonan-9-one oxime with various carboxylic acids demonstrates how the core bicyclic structure can be elaborated to create a library of compounds for biological screening. researchgate.net Similarly, the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives through Stille cross-coupling reactions highlights a method for creating a diverse set of analogues with different substitution patterns. nih.gov These derivatives are essential for understanding the molecular interactions with biological targets and for the development of new therapeutic agents. researchgate.netacs.org
Applications of 3 Methyl 1 Azabicyclo 3.2.1 Octane As a Synthetic Scaffold in Organic Chemistry
Role as a Building Block in Complex Molecule Construction
The 3-Methyl-1-azabicyclo[3.2.1]octane core, and the broader azabicyclo[3.2.1]octane skeleton, serve as fundamental building blocks for the construction of intricate molecular architectures. The inherent rigidity of this bicyclic system allows for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities. This scaffold is particularly prevalent in the synthesis of tropane (B1204802) alkaloids and their analogues, a class of compounds known for their significant pharmacological properties. wikipedia.org
The utility of the azabicyclo[3.2.1]octane framework extends to its use in the generation of diverse chemical libraries for drug discovery. By functionalizing the core structure at various positions, chemists can create a multitude of derivatives with distinct three-dimensional arrangements. This approach is instrumental in exploring structure-activity relationships and identifying novel therapeutic agents. The bicyclic nature of the scaffold provides a robust platform that can be elaborated upon to access a wide range of complex and biologically relevant molecules.
Strategic Intermediate in Total Synthesis of Natural Products and Analogues
The this compound moiety is a key strategic intermediate in the total synthesis of numerous natural products and their structurally related analogues. Its presence is a defining feature of the tropane alkaloids, a large family of natural products with a shared 8-azabicyclo[3.2.1]octane core. pwr.edu.pl The synthesis of these compounds often involves the stereoselective construction of this bicyclic system as a pivotal step.
Several elegant total syntheses have leveraged the azabicyclo[3.2.1]octane framework. For instance, in the asymmetric synthesis of the hetisine alkaloid (+)-nominine, a multi-step sequence is employed to construct the intricate polycyclic system, with the formation of an azabicyclo[3.2.1]octane derivative being a critical transformation. Similarly, the enantioselective synthesis of tropane alkaloids such as (-)-α-tropanol and (+)-ferruginine has been achieved through methods that generate the 8-azabicyclo[3.2.1]octane scaffold with high stereocontrol. ehu.es
The strategic importance of this intermediate is further highlighted in synthetic approaches to other complex alkaloids. The 2-azabicyclo[3.2.1]octane core, a related isomer, serves as a key synthetic intermediate in the total synthesis of various target molecules, underscoring the versatility of this bicyclic motif in accessing a diverse range of natural product architectures. semanticscholar.org
Use as a Catalyst or Ligand in Catalytic Reactions
Derivatives of the azabicyclo[3.2.1]octane framework have emerged as promising chiral ligands and organocatalysts in asymmetric catalysis. The rigid bicyclic structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a variety of chemical transformations.
For example, chiral 2-azabicyclo[3.2.1]octane-based catalysts have been designed and successfully applied in stereoselective aldol reactions. nih.gov In these reactions, the catalyst, which incorporates the bicyclic amine scaffold, directs the formation of the aldol product with good diastereoselectivity and enantioselectivity. The specific substitution pattern on the azabicyclo[3.2.1]octane core has been shown to influence the catalytic activity and the stereochemical sense of the reaction.
Furthermore, the azabicyclo[3.2.1]octane skeleton has been utilized in the development of ligands for metal-catalyzed asymmetric reactions. For instance, palladium complexes bearing ligands derived from this scaffold have been employed in cascade cyclization reactions to construct enantiomerically enriched frameworks. acs.org Dual catalytic systems, combining a rhodium(II) complex with a chiral Lewis acid, have also been used for the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides to generate optically active 8-azabicyclo[3.2.1]octanes. rsc.org
| Catalyst/Ligand Type | Reaction Type | Key Features |
| Chiral 2-azabicyclo[3.2.1]octane derivatives | Aldol Reaction | Good diastereoselectivity and enantioselectivity. nih.gov |
| Palladium complexes with azabicyclo[3.2.1]octane-derived ligands | Cascade Cyclization | Construction of enantiomerically enriched frameworks. acs.org |
| Dual Rh(II)/Chiral Lewis Acid system | 1,3-Dipolar Cycloaddition | High diastereo- and enantioselectivities for 8-azabicyclo[3.2.1]octanes. rsc.org |
Design and Synthesis of Structurally Constrained Derivatives
The inherent rigidity of the this compound scaffold makes it an excellent template for the design and synthesis of structurally constrained derivatives. By incorporating this bicyclic motif into larger molecules, chemists can impose specific conformational restraints, which is a powerful strategy for enhancing biological activity and selectivity.
A notable application in this area is the synthesis of constrained proline analogues. Proline is a unique amino acid that plays a critical role in the structure of peptides and proteins. By synthesizing proline analogues that incorporate the 8-azabicyclo[3.2.1]octane skeleton, researchers can introduce a higher degree of rigidity into peptides, which can help to elucidate the conformational requirements for biological function. A straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a novel bicyclic proline analogue, has been reported, highlighting the utility of this approach. nih.gov
The design of such constrained derivatives is not limited to peptide chemistry. The azabicyclo[3.2.1]octane core has been incorporated into a variety of molecular frameworks to create novel compounds with defined three-dimensional shapes for applications in medicinal chemistry and materials science.
Modular Synthesis Approaches Utilizing the Azabicyclo[3.2.1]octane Motif
Modular synthesis strategies that employ the azabicyclo[3.2.1]octane motif offer an efficient and flexible approach to the construction of a wide range of complex molecules. These approaches involve the assembly of molecular building blocks in a systematic and predictable manner, allowing for the rapid generation of compound libraries with diverse functionalities.
A rhodium(I)-catalyzed modular synthesis of axially chiral alkylidene azacycloalkanes provides a compelling example of this strategy. This method allows for the efficient preparation of compounds containing the 8-azabicyclo[3.2.1]octane skeleton with high yield and excellent enantioselectivity. The modular nature of this reaction allows for the variation of different components, leading to a diverse range of products with defined axial chirality.
The application of such modular approaches is crucial for the efficient exploration of chemical space and the discovery of new molecules with desired properties. The azabicyclo[3.2.1]octane motif, with its well-defined structure and versatile reactivity, serves as an ideal core for the development of these powerful synthetic methodologies.
Q & A
Q. What are the primary synthetic routes to the 3-methyl-1-azabicyclo[3.2.1]octane scaffold?
The synthesis of this bicyclic amine often involves strategic cyclization and reduction steps. Key methods include:
- Intramolecular cyclization : Palladium(II)-catalyzed cyclization of N-acyl-N-tosylhydrazine precursors, followed by trifluoroacetic anhydride treatment and samarium(II) iodide-mediated N–N bond cleavage to yield the core structure .
- Reductive approaches : Hydrogenation of 2-azabicyclo[3.2.1]octadiene intermediates using palladium catalysts, or LiAlH4 reduction of ketone precursors (e.g., 2-azabicyclo[3.2.1]octan-3-ones) .
- Photochemical rearrangements : Alkanenitronate anions undergo isomerization under irradiation to form hydroxamic acid derivatives, which are reduced to the target scaffold .
Q. Which analytical techniques are most effective for characterizing this compound derivatives?
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry provides high sensitivity and selectivity for quantifying derivatives in complex matrices .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming stereochemistry and regioselectivity, especially given the scaffold’s multiple chiral centers .
- X-ray crystallography : Resolves absolute configurations of active enantiomers, as demonstrated in studies of tropane alkaloid analogs .
Q. What biological targets are associated with this compound derivatives?
These compounds interact with:
- Monoamine transporters : High affinity for dopamine (DAT) and serotonin (SERT) transporters, modulating neurotransmitter reuptake .
- ELOVL6 enzyme : Inhibition of long-chain fatty acid elongase 6 suggests potential applications in metabolic disorder therapeutics .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
The scaffold contains multiple chiral centers, making enantioselective synthesis critical. For example:
- Enantiomer-specific activity : (+)-1-(3-hydroxyphenyl)-6,7-dimethyl derivatives exhibit potent narcotic antagonist-analgesic properties, while their enantiomers show reduced efficacy .
- Stereoselective synthesis : Asymmetric hydrogenation and chiral auxiliaries (e.g., Mitsunobu reactions) are used to access enantiomerically pure compounds .
Q. What computational methods aid in optimizing this compound derivatives?
- QSAR modeling : Quantitative structure-activity relationship studies correlate substituent effects with transporter binding affinities .
- Molecular docking : Predicts interactions with DAT and SERT, guiding structural modifications to enhance selectivity .
- DFT calculations : Assess thermodynamic stability of intermediates in synthetic pathways, such as palladium-catalyzed cyclizations .
Q. How do metabolic pathways affect the in vivo efficacy of these compounds?
- Phase I metabolism : Oxidation at the methyl group or nitrogen atom generates hydroxylated metabolites, which may retain or lose activity .
- Conjugation pathways : Glucuronidation of hydroxyl groups enhances excretion, impacting bioavailability. Studies on brasofensine analogs highlight the need for metabolic stability screening .
Q. What strategies mitigate challenges in scaling up synthesis?
- Catalyst optimization : Palladium catalysts with ligands (e.g., phosphines) improve cyclization efficiency and reduce side reactions .
- Flow chemistry : Continuous hydrogenation of octadiene intermediates minimizes batch variability .
- Green chemistry : Solvent-free conditions or water-mediated reactions reduce environmental impact .
Key Challenges and Future Directions
- Stereochemical complexity : Requires advanced chiral resolution techniques for preclinical development.
- Metabolic profiling : In vitro/in vivo studies needed to optimize pharmacokinetics.
- Target selectivity : Computational design of derivatives with reduced off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
